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For Researchers, Scientists, and Drug Development Professionals

Introduction
Glycerol distearate is a versatile and widely utilized excipient in the pharmaceutical industry,

valued for its multifaceted functionalities.[1] Composed of a mixture of diglycerides, primarily

glyceryl distearate, with varying amounts of monoglycerides and triglycerides, it serves as a

lubricant, binder, emulsifier, taste-masking agent, and a matrix former for controlled-release

dosage forms.[2][3][4][5] Its lipophilic nature and solid form at room temperature make it a

suitable candidate for a range of applications, from traditional tablet and capsule manufacturing

to advanced drug delivery systems like solid lipid nanoparticles (SLNs). This document

provides detailed application notes and experimental protocols for the effective utilization of

glycerol distearate in pharmaceutical formulations.

Physicochemical Properties and Specifications
Glycerol distearate is a hard, waxy mass or a white to almost white, unctuous powder or

flakes.[5] It is practically insoluble in water, soluble in methylene chloride, and partly soluble in

hot ethanol.[5] Key physicochemical properties and compendial specifications are summarized

in the table below.
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Property Value/Specification Reference

Chemical Name Glyceryl Distearate [5]

CAS Number 1323-83-7 [5]

Molecular Formula
C₃₉H₇₆O₅ (for glyceryl

distearate)

Molecular Weight
625.02 g/mol (for glyceryl

distearate)

Appearance

Hard, waxy mass or powder, or

white to almost white,

unctuous flakes.

[5]

Solubility

Practically insoluble in water,

soluble in methylene chloride,

partly soluble in hot ethanol

(96%).

[5]

Melting Range 50 °C to 70 °C (Class II) [2]

Acid Value Not more than 6.0 [2]

Iodine Value Not more than 3.0 [2]

Saponification Value 165 to 195 [2]

Composition (USP/NF)

Monoglycerides: 8.0% -

22.0%Diglycerides: 40.0% -

60.0%Triglycerides: 25.0% -

35.0%

[2][4]

Free Glycerol Not more than 1.0% [6]

Applications in Pharmaceutical Formulations
Glycerol distearate's utility spans a wide array of dosage forms due to its versatile properties.

Lubricant in Tablet and Capsule Formulations
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As a lubricant, glycerol distearate reduces the friction between the tablet surface and the die

wall during ejection, preventing sticking and ensuring a smooth manufacturing process.[1][7] It

is often used as an alternative to magnesium stearate, particularly in formulations where the

latter may cause issues with dissolution or compatibility.[7]

Typical Concentration: 1-4% w/w[5]

Table 2: Influence of Lubricant Concentration on Tablet Properties (Illustrative Data)

Lubricant
Concentration
(% w/w)

Ejection Force
(N)

Tablet
Hardness (N)

Disintegration
Time (min)

Glycerol

Dibehenate
0.5

High (sticking

observed)
- -

Glycerol

Dibehenate
1.0

Moderate

(sticking

observed)

- < 15

Glycerol

Dibehenate*
1.5 Low (no sticking) - < 15

*Note: Data for glycerol dibehenate is presented as a comparable lipid lubricant to illustrate the

effect of concentration. Similar trends are expected with glycerol distearate.[7]

This protocol outlines a method to evaluate the lubricant efficiency of glycerol distearate in a

tablet formulation.

Materials:

Active Pharmaceutical Ingredient (API)

Diluent (e.g., microcrystalline cellulose, lactose)

Binder (e.g., povidone)

Disintegrant (e.g., croscarmellose sodium)
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Glycerol Distearate

Magnesium Stearate (as a control)

Equipment:

V-blender or other suitable powder blender

Tablet press equipped with force sensors

Hardness tester

Friability tester

Disintegration tester

Dissolution apparatus

Procedure:

Formulation Preparation: Prepare a base blend of the API, diluent, binder, and disintegrant.

Lubricant Addition: Divide the base blend into portions. To each portion, add a different

concentration of glycerol distearate (e.g., 0.5%, 1.0%, 2.0%, 4.0% w/w). Prepare a control

batch with a standard lubricant like magnesium stearate (e.g., 0.5% w/w).

Blending: Blend each formulation for a specified time (e.g., 5 minutes) in a V-blender.

Tableting: Compress the lubricated blends into tablets using a tablet press. Record the

compression force and ejection force for each tablet.

Tablet Characterization:

Weight Variation: Weigh 20 tablets individually and calculate the average weight and

standard deviation.

Hardness: Measure the crushing strength of 10 tablets.

Friability: Test the friability of a sample of tablets according to USP/EP guidelines.
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Disintegration Time: Determine the disintegration time of 6 tablets in a suitable medium.

Dissolution: Perform a dissolution test on 6 tablets according to a validated method.

Data Analysis:

Plot the ejection force as a function of glycerol distearate concentration.

Compare the hardness, friability, disintegration, and dissolution profiles of tablets lubricated

with glycerol distearate to the control.

Diagram 1: Workflow for Evaluating Lubricant Efficiency
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A schematic representation of the experimental workflow for assessing the lubricant properties

of glycerol distearate.

Taste Masking via Melt Granulation
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Glycerol distearate is an effective agent for taste masking bitter APIs through melt

granulation.[8] This solvent-free process involves using the molten excipient to agglomerate the

drug particles, thereby creating a physical barrier that prevents the drug from dissolving in the

saliva and interacting with taste receptors.[8]

Typical Concentration: 2-6% w/w[5]

This protocol describes a high shear melt granulation process for taste masking a bitter API

using glycerol distearate.

Materials:

Bitter API

Glycerol Distearate (e.g., Precirol® ATO 5)

Other excipients as required (e.g., fillers, sweeteners)

Equipment:

High shear granulator with a jacketed bowl for temperature control

Sieve

Procedure:

Pre-blending: Blend the API and other powdered excipients in the high shear granulator bowl

for a short period (e.g., 2 minutes) at a low impeller speed.

Heating: Heat the jacket of the granulator to a temperature just above the melting point of

glycerol distearate (e.g., 65-75°C).

Granulation: Add the glycerol distearate to the powder blend. Increase the impeller and

chopper speed to generate friction and facilitate the melting and distribution of the lipid

binder. The granulation endpoint is typically reached when the desired granule size and

consistency are achieved.
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Cooling: Stop the heating and continue mixing at a low speed to allow the granules to cool

and solidify.

Sizing: Pass the cooled granules through a sieve to obtain a uniform particle size

distribution.

Characterization:

Particle Size Analysis: Determine the particle size distribution of the granules using sieve

analysis or laser diffraction.

In Vitro Taste Assessment: Utilize a taste sensor or a panel of human volunteers to evaluate

the effectiveness of taste masking.

Dissolution Testing: Perform dissolution testing in a biorelevant medium (e.g., simulated

salivary fluid) to ensure that the taste-masking coating does not significantly impede drug

release in the gastrointestinal tract.

Diagram 2: Logical Flow of Melt Granulation for Taste Masking
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A simplified flowchart illustrating the key steps in the melt granulation process for taste

masking.

Sustained-Release Formulations
Glycerol distearate can be used to formulate sustained-release preparations by forming a lipid

matrix that controls the diffusion of the drug.[5] Hot-melt extrusion (HME) is a common

technique for preparing such formulations.

Typical Concentration: 10-20% w/w[5]

Materials:

API

Glycerol Distearate

Polymer (e.g., HPMC)

Plasticizer (if required)

Equipment:

Hot-melt extruder with a twin-screw configuration

Pelletizer

Tablet press

Procedure:

Blending: Physically mix the API, glycerol distearate, and other excipients.

Extrusion: Feed the blend into the hot-melt extruder. The processing temperature should be

set above the melting point of glycerol distearate but below the degradation temperature of

the API. The screw speed and feed rate should be optimized to ensure proper mixing and

melting.[9]

Pelletization: The extrudate is cooled and cut into pellets of a uniform size.
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Tableting: The pellets can be directly compressed into tablets or further processed.

Characterization:

Differential Scanning Calorimetry (DSC): To assess the physical state of the drug within the

matrix.

X-ray Powder Diffraction (XRPD): To determine the crystallinity of the drug and excipients.

In Vitro Drug Release: Perform dissolution testing over an extended period (e.g., 24 hours) in

a suitable dissolution medium to evaluate the sustained-release profile.

Solid Lipid Nanoparticles (SLNs)
Glycerol distearate is a common solid lipid used in the formulation of SLNs, which are

advanced drug delivery systems for enhancing the bioavailability of poorly soluble drugs.[8]

Table 3: Examples of Glycerol Distearate-Based SLN Formulations and Their Characteristics

Drug
Solid
Lipid

Surfactan
t(s)

Particle
Size (nm)

PDI

Entrapme
nt
Efficiency
(%)

Referenc
e

Hydrochlor

othiazide

Glyceryl

distearate/

palmitostea

rate

Lauroyl

polyoxyl-32

glyceride

~200 < 0.3 ~80 [4]

Fosinopril

Glyceryl

monostear

ate/distear

ate

Tween 80,

Lecithin
178.8 - 91.64 [10]

Troxerutin
Glyceryl

distearate

Poloxamer

188
140.5 0.218 83.62 [11]

This is a widely used method for producing SLNs.
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Materials:

API

Glycerol Distearate

Surfactant (e.g., Poloxamer 188, Tween 80)

Purified Water

Equipment:

High-shear homogenizer (e.g., Ultra-Turrax)

Probe sonicator

Water bath

Magnetic stirrer

Procedure:

Lipid Phase Preparation: Melt the glycerol distearate in a beaker at a temperature

approximately 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid.

Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same

temperature as the lipid phase.

Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-shear

homogenization for a few minutes to form a coarse oil-in-water emulsion.

Homogenization: Subject the pre-emulsion to high-pressure homogenization or

ultrasonication for a specific time to reduce the particle size to the nanometer range.

Cooling: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid

lipid nanoparticles.

Characterization:
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Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).

Zeta Potential: Determined by electrophoretic light scattering to assess the stability of the

nanoparticle suspension.

Entrapment Efficiency (EE) and Drug Loading (DL): Determined by separating the free drug

from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the nanoparticles.

Morphology: Visualized by transmission electron microscopy (TEM) or scanning electron

microscopy (SEM).

Diagram 3: Process Flow for Solid Lipid Nanoparticle (SLN) Preparation
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A flowchart outlining the hot homogenization and ultrasonication method for producing solid

lipid nanoparticles.

Ointments and Suppositories
In semi-solid dosage forms like ointments, glycerol distearate acts as a thickening and

stabilizing agent.[5] In suppositories, it can be used as a base, providing a suitable melting

point for drug release upon administration.

Typical Concentration in Ointments: 2-10% w/w[5]

Materials:

API

Glycerol Distearate (as part of the suppository base)

Other fatty bases as required

Equipment:

Suppository molds

Water bath

Stirring rod

Procedure:

Mold Preparation: Clean and, if necessary, lubricate the suppository molds.

Base Melting: Melt the glycerol distearate-containing base in a beaker on a water bath at

the lowest possible temperature.

Drug Incorporation: Disperse or dissolve the pre-weighed API in the molten base with gentle

stirring.

Pouring: Pour the medicated melt into the suppository molds. Overfill the molds slightly to

account for contraction upon cooling.
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Cooling and Solidification: Allow the suppositories to cool and solidify at room temperature,

followed by refrigeration if necessary.

Trimming and Removal: Once solidified, trim the excess material from the top of the molds

and carefully remove the suppositories.

Characterization:

Appearance: Visual inspection for uniformity and absence of defects.

Weight Variation: Weigh individual suppositories to check for uniformity.

Melting Point/Softening Time: Determine the time it takes for the suppository to melt or

soften in a water bath at 37°C.

Drug Content Uniformity: Assay the drug content of individual suppositories.

In Vitro Drug Release: Measure the release of the API from the suppository using a suitable

dissolution apparatus.

Safety and Regulatory Information
Glycerol distearate is generally regarded as a non-toxic and non-irritant material and is widely

used in oral and topical pharmaceutical formulations.[1][5] It is listed in major pharmacopeias,

including the USP-NF and Ph. Eur.[2][6] It is important to note that glycerol distearate is

incompatible with strong oxidizing agents.[5]

Conclusion
Glycerol distearate is a highly functional and versatile excipient with a broad range of

applications in pharmaceutical formulation. Its properties as a lubricant, binder, taste-masking

agent, and matrix former for controlled release and nanoparticle formulations make it a

valuable tool for drug development professionals. The protocols and data presented in these

application notes provide a comprehensive guide for the effective utilization of glycerol
distearate in creating stable, effective, and patient-centric drug products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://www.benchchem.com/product/b129473?utm_src=pdf-custom-synthesis
https://www.shodex.com/en/dc/08/06/42.html
http://www.pharmacopeia.cn/v29240/usp29nf24s0_m35484.html
https://trungtamthuoc.com/pdf/glyceryl-distearate-usp-ttt.pdf
https://doi.usp.org/USPNF/USPNF_M35484_02_01.html
https://en.alphahi-tech.com/glycerol-distearate/
https://en.alphahi-tech.com/glycerol-distearate/
http://www.uspbpep.com/ep60/glycerol%20distearate%201428e.pdf
http://bulletin.mfd.org.mk/volumes/Volume%2068_3/68_3_126.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9025782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9025782/
https://www.pharmaexcipients.com/wp-content/uploads/2016/01/Novel-Controlled-Release-Polymer-Lipid-Formulations-Processed-by-Hot-Melt-Extrusion.pdf
https://jopcr.com/articles/formulation-and-characterization-of-solid-lipid-nanoparticles
https://www.mdpi.com/2227-9717/11/10/3039
https://www.benchchem.com/product/b129473#using-glycerol-distearate-as-a-pharmaceutical-excipient
https://www.benchchem.com/product/b129473#using-glycerol-distearate-as-a-pharmaceutical-excipient
https://www.benchchem.com/product/b129473#using-glycerol-distearate-as-a-pharmaceutical-excipient
https://www.benchchem.com/product/b129473#using-glycerol-distearate-as-a-pharmaceutical-excipient
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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